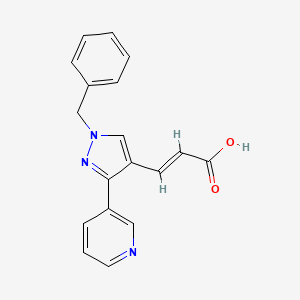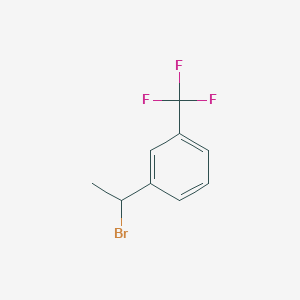
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, trifluoroethoxy groups, and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate acylating agent to form the 4-methylbenzoyl chloride.
Introduction of Trifluoroethoxy Groups: The next step is the introduction of the trifluoroethoxy groups. This can be achieved by reacting the benzoyl intermediate with 2,2,2-trifluoroethanol under acidic or basic conditions to form the bis(trifluoroethoxy) derivative.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the bis(trifluoroethoxy) derivative with hydrazine hydrate to form the carbohydrazide moiety, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the trifluoroethoxy groups.
Wissenschaftliche Forschungsanwendungen
N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Materials Science: The compound’s stability and functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, serving as a building block for various chemical processes.
Wirkmechanismus
The mechanism by which N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, receptor modulation, or interaction with nucleic acids, depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-methylbenzoyl)-2,5-dimethoxybenzenecarbohydrazide: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
N’-(4-methylbenzoyl)-2,5-dichlorobenzenecarbohydrazide: Contains chlorine atoms instead of trifluoroethoxy groups.
Uniqueness
N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties can enhance its stability and reactivity, making it more suitable for specific applications compared to its analogs.
This detailed overview provides a comprehensive understanding of N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-11-2-4-12(5-3-11)16(28)26-27-17(29)14-8-13(30-9-18(20,21)22)6-7-15(14)31-10-19(23,24)25/h2-8H,9-10H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRLUFSHIRJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2750703.png)
![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)

![3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2750716.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2750717.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)


![3-[(2-fluorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2750722.png)
![1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)
